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Compound of Interest

Compound Name:
Dimethyl (2-oxo-4-

phenylbutyl)phosphonate

Cat. No.: B1301948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Dimethyl (2-oxo-4-
phenylbutyl)phosphonate, a key intermediate in the synthesis of various pharmaceutical

compounds. This document details its synthesis, chemical properties, and its application in the

preparation of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for

managing hypertension and heart failure.

Chemical Properties and Spectroscopic Data
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a β-ketophosphonate that serves as a

versatile building block in organic synthesis. Its chemical structure and key properties are

summarized below.
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Property Value

IUPAC Name Dimethyl (2-oxo-4-phenylbutyl)phosphonate

CAS Number 41162-19-0

Molecular Formula C₁₂H₁₇O₄P

Molecular Weight 256.24 g/mol

Appearance Colorless to pale yellow oil

Boiling Point 158-162 °C at 0.5 mmHg

Table 1: Spectroscopic Data

Spectroscopy Characteristic Peaks

¹H NMR (CDCl₃, 400 MHz)

δ 7.32-7.17 (m, 5H, Ar-H), 3.76 (d, J = 11.2 Hz,

6H, 2 x OCH₃), 3.16 (d, J = 22.8 Hz, 2H, P-CH₂-

C=O), 2.95 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.80 (t, J

= 7.6 Hz, 2H, CH₂-C=O)

³¹P NMR (CDCl₃, 162 MHz) δ 21.5

IR (neat, cm⁻¹) 1715 (C=O), 1250 (P=O), 1030 (P-O-C)

Synthesis of Dimethyl (2-oxo-4-
phenylbutyl)phosphonate
The synthesis of Dimethyl (2-oxo-4-phenylbutyl)phosphonate can be efficiently achieved via

the condensation of a lithiated phosphonate with a suitable ester. This method, adapted from a

general procedure for β-ketophosphonates, offers high yields and purity.[1]

Experimental Protocol: Synthesis of the Intermediate
Reaction Scheme:

Materials:
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Dimethyl methylphosphonate

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

Methyl 3-phenylpropionate

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride (NH₄Cl)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a solution of dimethyl methylphosphonate (1.0 eq) and methyl 3-phenylpropionate (1.05

eq) in anhydrous THF (5 mL/mmol of phosphonate) at 0 °C under an inert atmosphere (e.g.,

nitrogen or argon), add LDA solution (1.1 eq) dropwise over 30 minutes, maintaining the

temperature at 0 °C.

Stir the reaction mixture at 0 °C for 1 hour.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

Extract the mixture with ethyl acetate (3 x 20 mL).

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

Concentrate the filtrate under reduced pressure to afford the crude product.

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield Dimethyl (2-oxo-4-phenylbutyl)phosphonate as a colorless oil.

Table 2: Synthesis Data
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Parameter Value Reference

Yield ~90% [1]

Purity >95% (by NMR) -

Application in the Synthesis of ACE Inhibitor
Precursors
Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a valuable intermediate for the synthesis of

chiral building blocks used in the production of ACE inhibitors. A key transformation is the

asymmetric reduction of the ketone functionality to a hydroxyl group, followed by hydrolysis, to

yield (R)-2-hydroxy-4-phenylbutanoic acid, a known precursor for several ACE inhibitors,

including Benazepril and Fosinopril.[2][3]

Experimental Protocol: Asymmetric Reduction and
Hydrolysis
This protocol is a representative procedure based on the enzymatic reduction of similar keto-

esters.[3][4]

Step 1: Asymmetric Reduction

Reaction Scheme:

Materials:

Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Ketoreductase enzyme (e.g., from Candida magnoliae or a recombinant source)

NADPH or NADH as a cofactor

Glucose dehydrogenase (for cofactor regeneration)

Glucose
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Phosphate buffer (pH 7.0)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.0), dissolve the

ketoreductase, glucose dehydrogenase, and the NADPH/NADH cofactor.

Add a solution of Dimethyl (2-oxo-4-phenylbutyl)phosphonate in a minimal amount of a

water-miscible co-solvent (e.g., DMSO or isopropanol).

Add glucose to the mixture to initiate the cofactor regeneration cycle.

Stir the reaction at a controlled temperature (typically 25-37 °C) and monitor the progress by

TLC or HPLC.

Upon completion, extract the mixture with ethyl acetate.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the crude (R)-dimethyl (2-hydroxy-4-phenylbutyl)phosphonate.

Step 2: Hydrolysis

Reaction Scheme:

Materials:

Crude (R)-dimethyl (2-hydroxy-4-phenylbutyl)phosphonate

Hydrochloric acid (e.g., 6 M)

Ethyl acetate

Procedure:

Reflux the crude phosphonate from Step 1 in aqueous hydrochloric acid.
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Monitor the reaction by TLC or HPLC until the starting material is consumed.

Cool the reaction mixture and extract with ethyl acetate.

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate

under reduced pressure to yield (R)-2-hydroxy-4-phenylbutanoic acid.

Table 3: Application Data

Parameter Value Reference

Enantiomeric Excess (ee) of

Reduction
>99% [3]

Overall Yield (from

phosphonate)

High (specific data not

available)
-

Purity of Final Acid >98% -

Signaling Pathway and Experimental Workflow
Signaling Pathway
ACE inhibitors target the Renin-Angiotensin System (RAS), a critical regulator of blood

pressure. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent

vasoconstrictor angiotensin II, leading to vasodilation and reduced blood pressure.
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Caption: The Renin-Angiotensin System and the action of ACE inhibitors.

Experimental Workflow
The overall process from starting materials to the ACE inhibitor precursor is outlined below.
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Synthesis of Intermediate

Application in ACE Inhibitor Precursor Synthesis

Dimethyl methylphosphonate
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Dimethyl (2-oxo-4-phenylbutyl)phosphonate

Asymmetric Enzymatic Reduction

(R)-Dimethyl (2-hydroxy-4-phenylbutyl)phosphonate
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Caption: Workflow for the synthesis and application of the intermediate.

Conclusion
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Dimethyl (2-oxo-4-phenylbutyl)phosphonate is a key intermediate that can be synthesized

in high yield and subsequently converted to valuable chiral precursors for ACE inhibitors. The

protocols provided herein offer a basis for the laboratory-scale synthesis and application of this

compound in pharmaceutical research and development. Further optimization of the enzymatic

reduction and hydrolysis steps may be necessary depending on the specific enzyme and

conditions employed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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